N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with nitro, methyl, and prop-2-yn-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 2-amino-6-methylpyridine to introduce the nitro group, followed by alkylation with propargyl bromide to attach the prop-2-yn-1-yl group. The reaction conditions often involve the use of strong acids for nitration and bases for alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: The methyl and prop-2-yn-1-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups in place of the methyl or prop-2-yn-1-yl groups.
Scientific Research Applications
N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the prop-2-yn-1-yl group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-nitropyridin-2-amine
- 6-methyl-5-nitropyridin-2-amine
- N-(prop-2-yn-1-yl)pyridin-2-amine
Uniqueness
N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,6-dimethyl-5-nitro-N-prop-2-ynylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-4-7-12(3)10-6-5-9(13(14)15)8(2)11-10/h1,5-6H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZXMFIJQUMGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)CC#C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.